

Application Notes and Protocols: Quantitative Analysis of Lung Fibrosis After ENV-101 Treatment

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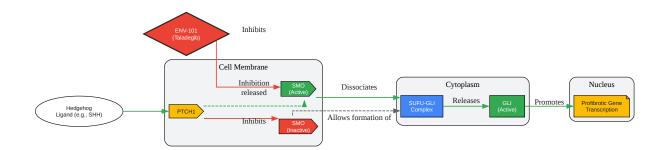
Introduction

ENV-101 (taladegib) is an investigational small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of cellular processes that can become abnormally activated in fibrotic diseases like Idiopathic Pulmonary Fibrosis (IPF).[1][2] By targeting the Smoothened (SMO) receptor, ENV-101 aims to halt the excessive accumulation of myofibroblasts, the primary cell type responsible for the deposition of scar tissue in the lungs. [3][4] This document provides a detailed overview of the quantitative methods used to assess the efficacy of ENV-101 in reducing lung fibrosis, based on findings from recent clinical trials.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a significant role in tissue repair and regeneration. However, its aberrant activation in IPF leads to a continuous and pathological wound-healing response, resulting in progressive lung scarring.[5] ENV-101 intervenes in this process by binding to and inhibiting SMO, a key transmembrane protein in the Hh pathway. This inhibition prevents the activation and nuclear translocation of downstream transcription factors (GLI), which are responsible for the expression of profibrotic genes. The ultimate effect is a reduction in myofibroblast differentiation and survival, thereby mitigating the fibrotic process.[3][6]





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Figure 1: ENV-101 Mechanism of Action in the Hedgehog Signaling Pathway.

Quantitative Analysis of Lung Fibrosis: Clinical Trial Data

Data from a Phase 2a, randomized, double-blind, placebo-controlled clinical trial (NCT04968574) demonstrated that 12 weeks of ENV-101 treatment resulted in statistically significant improvements in lung function and a reduction in key quantitative measures of lung fibrosis compared to placebo.[7][8][9]

Summary of Quantitative Outcomes

The following tables summarize the key quantitative results from the Phase 2a clinical trial of ENV-101.

Table 1: Changes in Lung Function and Volume



Parameter	ENV-101 (n=16-21)	Placebo (n=18- 20)	p-value	Effect Size
Mean Change in ppFVC (%)	+1.9	-1.3	0.035[9]	0.78[10]
Mean Change in TLC (mL)	+200	-56	0.005[2][9]	-
Mean Change in Lung Volume (mL)	+142.28	-113.07	0.014[7][10]	0.87[10]

Table 2: Quantitative HRCT Analysis of Lung Fibrosis

Parameter	ENV-101 (n=16)	Placebo (n=18)	p-value	Effect Size
Mean Change in QILD (%)	-9.4	+1.1	<0.05[4][9]	-
Mean Change in QLF (%)	-2.0	+0.87	0.1[4][9]	-0.64[7]
Mean Change in QGG (%)	-4.6	+0.29	0.07[4]	-
Mean Change in Normalized Pulmonary Vessel Volume (%)	-0.25	+0.07	0.0007[7][10]	-1.28[7][10]

ppFVC: percent predicted forced vital capacity; TLC: total lung capacity; QILD: quantitative interstitial lung disease; QLF: quantitative lung fibrosis; QGG: quantitative ground glass.

Experimental Protocols Phase 2a Clinical Trial Design







The study was a randomized, double-blind, placebo-controlled, multi-center trial involving patients with idiopathic pulmonary fibrosis.[7][8]

Inclusion Criteria (Abbreviated):

- Age 40 years or older.[11]
- Diagnosis of IPF.
- Not currently receiving other IPF treatments.[11]

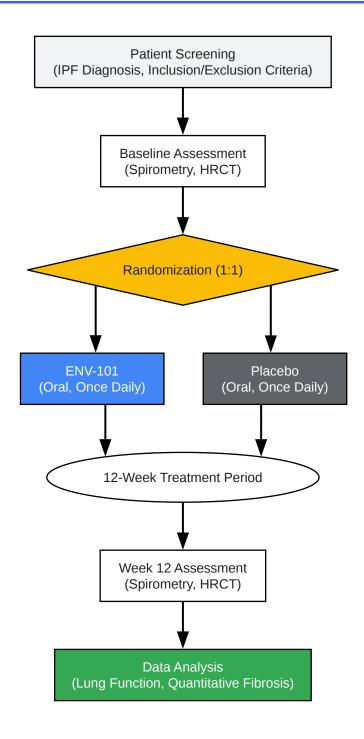
Treatment Regimen:

- Patients were randomized to receive either ENV-101 or a placebo.[10]
- The treatment was administered orally once daily for 12 weeks.[10][11]

Endpoints:

- Primary: Safety and tolerability of ENV-101.
- Secondary and Exploratory:
 - Change from baseline in ppFVC.[12]
 - Change from baseline in TLC.[12]
 - Quantitative analysis of lung fibrosis via High-Resolution Computed Tomography (HRCT).
 [12]





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Figure 2: Workflow for the Phase 2a Clinical Trial of ENV-101.

Quantitative High-Resolution Computed Tomography (HRCT) Analysis

Quantitative analysis of HRCT scans provides an objective and reproducible method to measure changes in fibrotic lung tissue.[13] In the ENV-101 trial, deep learning-based



algorithms were employed to quantify various features of interstitial lung disease from baseline and follow-up CT scans.[7][10]

Image Acquisition:

 Standard HRCT protocols for interstitial lung disease are utilized to acquire high-resolution images of the entire lung volume.

Image Analysis using Deep Learning Algorithms:

- Lung Segmentation: The lung parenchyma is automatically segmented from the surrounding tissues.
- Feature Quantification: Validated deep learning models are applied to the segmented lung volumes to identify and quantify specific patterns of lung disease. These models are trained on large datasets of HRCT scans with expert annotations.[10]
 - Fibr8: Measures the extent of fibrosis.[10]
 - Lung8: Quantifies the total lung volume.[10]
 - Vascul8: Measures the pulmonary vessel volume.[10]
 - Other algorithms like CALIPER can also be used to quantify ground-glass opacities, reticular patterns, and honeycombing.[14]
- Data Output: The algorithms output quantitative metrics, such as the percentage of the lung affected by fibrosis (QLF), ground-glass opacities (QGG), and the total volume of interstitial lung disease (QILD).[9]

Statistical Analysis:

 Changes in quantitative HRCT measures from baseline to the 12-week follow-up are compared between the ENV-101 and placebo groups using appropriate statistical tests.





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Figure 3: Workflow for Quantitative HRCT Analysis.

Conclusion

The quantitative analysis of lung fibrosis through advanced imaging techniques has been instrumental in evaluating the therapeutic potential of ENV-101. The data from the Phase 2a clinical trial suggest that ENV-101 not only improves lung function but may also reverse key measures of lung fibrosis.[5][9] These quantitative methodologies provide a robust framework for assessing the efficacy of anti-fibrotic therapies in clinical development. The ongoing Phase 2b WHISTLE-PF trial will further evaluate the potential of ENV-101 across multiple doses and provide more comprehensive data on its long-term safety and efficacy.[7][15]

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